molecular formula C14H20N4O2 B5008685 1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

Cat. No.: B5008685
M. Wt: 276.33 g/mol
InChI Key: TUAYASLEKCKWKH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further chemical transformations to yield the final product . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or biological effects. The compound’s structure allows it to fit into the active sites of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-16(2)11-7-5-10(6-8-11)15-12-9-13(19)18(14(12)20)17(3)4/h5-8,12,15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAYASLEKCKWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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